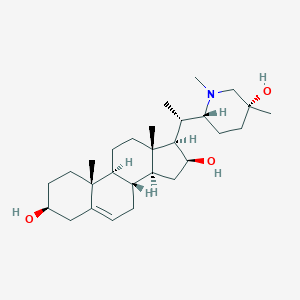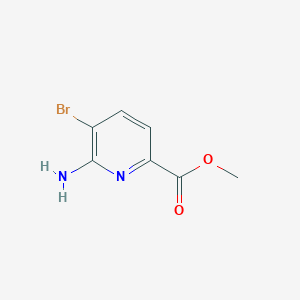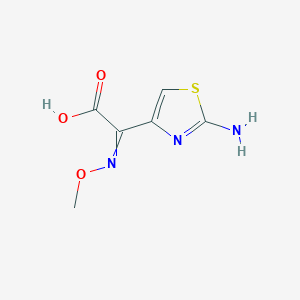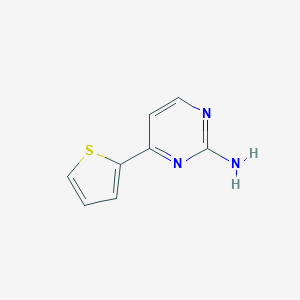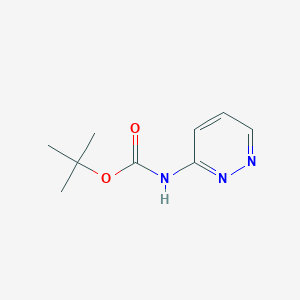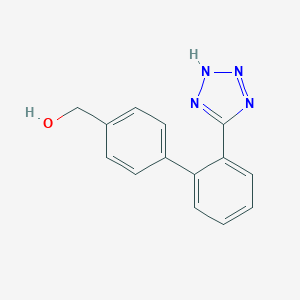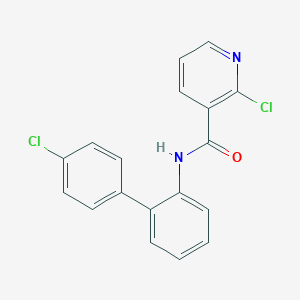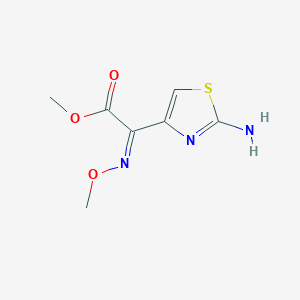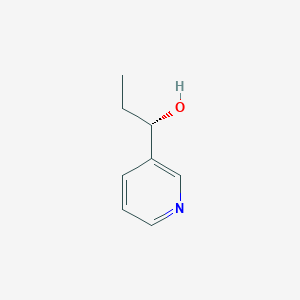
(S)-1-(pyridin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(pyridin-3-yl)propan-1-ol, also known as 3-pyridyl-1-propanol, is a chiral alcohol with a pyridine ring attached to a propanol chain. It has been widely studied for its potential use in pharmaceuticals, as it exhibits a range of biological activities. In
Mecanismo De Acción
The mechanism of action of (S)-1-(pyridin-3-yl)propan-1-ol is not fully understood. However, it is believed to exert its biological effects through multiple pathways, including the modulation of signaling pathways and the regulation of gene expression. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
(S)-1-(pyridin-3-yl)propan-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurological disorders. It also exhibits antiproliferative and proapoptotic effects in cancer cells, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (S)-1-(pyridin-3-yl)propan-1-ol is its high degree of enantiomeric purity, which makes it suitable for use in pharmaceuticals. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of (S)-1-(pyridin-3-yl)propan-1-ol. One area of research is the development of novel synthetic methods for the production of (S)-1-(pyridin-3-yl)propan-1-ol with improved yield and purity. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of (S)-1-(pyridin-3-yl)propan-1-ol needs to be further elucidated to fully understand its biological effects.
In conclusion, (S)-1-(pyridin-3-yl)propan-1-ol is a chiral alcohol with a range of potential applications in pharmaceuticals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more effective treatments for various diseases.
Métodos De Síntesis
(S)-1-(pyridin-3-yl)propan-1-ol can be synthesized through various methods. One of the most common methods is the asymmetric reduction of pyridine-3-carboxylic acid with sodium borohydride in the presence of a chiral ligand. Another method involves the reduction of 3-pyridyl ketone with a chiral reducing agent. The resulting product is a chiral alcohol with a high degree of enantiomeric purity.
Aplicaciones Científicas De Investigación
(S)-1-(pyridin-3-yl)propan-1-ol has been studied for its potential use in pharmaceuticals, particularly in the treatment of cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory properties by suppressing the production of inflammatory cytokines. In addition, (S)-1-(pyridin-3-yl)propan-1-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(1S)-1-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGGGNADMGYZFG-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(pyridin-3-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
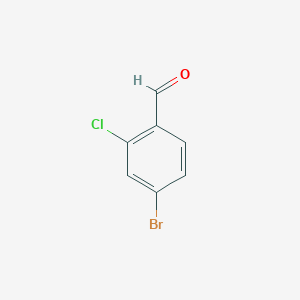
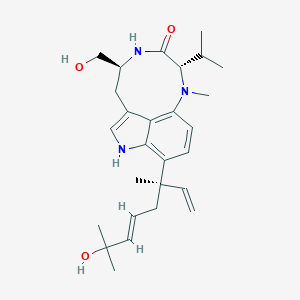
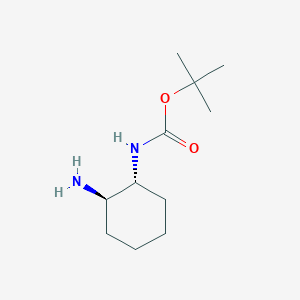
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B143080.png)
